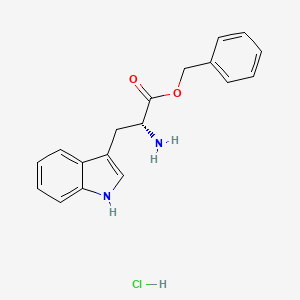

H-D-Trp-OBzl.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2.ClH/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;/h1-9,11,16,20H,10,12,19H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKDMGOWZOTZRA-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659795 | |

| Record name | Benzyl D-tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22839-16-3 | |

| Record name | Benzyl D-tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-D-Trp-OBzl.HCl chemical properties

An In-Depth Technical Guide to H-D-Trp-OBzl.HCl: Properties, Synthesis, and Application

Introduction

This compound, or D-Tryptophan Benzyl Ester Hydrochloride, is a pivotal protected amino acid derivative utilized extensively in the fields of peptide synthesis and pharmaceutical development. As a derivative of the essential amino acid D-tryptophan, its strategic deployment is crucial for constructing complex peptides and as a starting material for various therapeutic agents. The protection of the carboxylic acid as a benzyl ester and the presence of the amine as a hydrochloride salt are deliberate chemical modifications that impart specific, advantageous properties for its role as a synthetic building block.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the core chemical properties of this compound, detailed protocols for its synthesis and application, and the scientific rationale behind these methodologies.

Chemical & Physical Properties

The utility of this compound in a laboratory setting is defined by its specific physicochemical characteristics. These properties dictate its handling, storage, and behavior in reaction systems.

Core Identifiers and Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 22839-16-3 | [1] |

| Molecular Formula | C₁₈H₁₈N₂O₂·HCl | [1] |

| Molecular Weight | 330.81 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 203-207 °C / 215 °C | [1] |

| Purity (HPLC) | ≥ 98.0% | [1] |

| Optical Rotation | [α]²⁰/D = -30.0 to -35.0° (c=1 in DMF) | [1] |

| Storage Temperature | Room Temperature recommended, store in a cool (<15°C), dark, dry place. |

Solubility Profile

While specific quantitative solubility data is not extensively published, the solubility characteristics can be inferred from its structure and from data on analogous amino acid salts.[2][3]

-

High Solubility: Generally soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are common solvents for peptide synthesis.[4]

-

Moderate Solubility: Soluble in alcohols like methanol and ethanol.

-

Limited Solubility: Lower solubility is expected in less polar solvents like Dichloromethane (DCM) and ethers. The hydrochloride salt form decreases its solubility in nonpolar organic solvents compared to the free base.[2]

Expert Insight: The choice of solvent in peptide synthesis is critical. DMF is often preferred for its excellent ability to solvate the growing peptide chain and reagents.[4] While this compound is adequately soluble in DMF, for reactions requiring DCM, a solvent mixture or the use of additives may be necessary to ensure a homogeneous reaction environment.

Spectroscopic Characterization

Experimental spectra for this compound are not widely published in peer-reviewed literature. However, based on its known structure and extensive data on its constituent functional groups, a detailed and accurate prediction of its key spectral features can be made.

1.3.1 Predicted ¹H NMR Spectrum (in DMSO-d₆)

-

Indole N-H: ~11.0 ppm (singlet, broad)

-

Amine -NH₃⁺: ~8.5-9.0 ppm (singlet, broad)

-

Indole Aromatic Protons (C4-H, C7-H): ~7.5-7.8 ppm (multiplets)

-

Benzyl Aromatic Protons: ~7.3-7.4 ppm (multiplet, 5H)

-

Indole Aromatic Protons (C5-H, C6-H): ~7.0-7.2 ppm (multiplets)

-

Indole C2-H: ~7.2 ppm (singlet or doublet)

-

Benzyl -CH₂-: ~5.2 ppm (singlet or AB quartet)

-

Alpha-Proton (α-CH): ~4.3 ppm (triplet or quartet)

-

Beta-Protons (β-CH₂): ~3.3-3.5 ppm (multiplet)

1.3.2 Predicted ¹³C NMR Spectrum (in DMSO-d₆)

-

Ester Carbonyl (C=O): ~170-172 ppm

-

Aromatic Carbons (Indole & Benzyl): ~110-138 ppm

-

Benzyl -CH₂-: ~66-68 ppm

-

Alpha-Carbon (α-C): ~53-55 ppm

-

Beta-Carbon (β-C): ~26-28 ppm

1.3.3 Predicted Key IR Absorptions (KBr Pellet)

-

N-H Stretch (Amine Salt): 3100-2800 cm⁻¹ (broad)

-

N-H Stretch (Indole): ~3400 cm⁻¹ (sharp)

-

C=O Stretch (Ester): ~1740-1750 cm⁻¹ (strong, sharp)

-

Aromatic C=C Stretch: ~1600, 1490, 1450 cm⁻¹

-

C-O Stretch (Ester): ~1250-1150 cm⁻¹

Synthesis of this compound

The synthesis of amino acid benzyl ester hydrochlorides is typically achieved via a Fischer esterification reaction. This acid-catalyzed reaction involves the treatment of the amino acid with benzyl alcohol in the presence of a strong acid, most commonly hydrogen chloride.

Reaction Mechanism: Fischer Esterification

The causality of this reaction lies in enhancing the electrophilicity of the carboxylic acid.

-

Protonation of the Carbonyl: The acid catalyst (HCl) protonates the carbonyl oxygen of the D-tryptophan, making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A lone pair from the hydroxyl group of benzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final product. The amine group is also protonated under these acidic conditions, forming the hydrochloride salt.

To drive this reversible reaction to completion, it is essential to remove the water as it is formed, typically through azeotropic distillation with a suitable solvent.

}

Synthesis Workflow for this compound

Representative Synthesis Protocol

This protocol is a representative method based on established procedures for amino acid esterification found in chemical patents.[5]

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add D-tryptophan (1.0 eq), benzyl alcohol (3.0-5.0 eq), and a suitable solvent for azeotropic distillation (e.g., toluene or dichloroethane).

-

Acidification: While stirring, bubble dry hydrogen chloride gas through the suspension until saturation, or add a reagent that generates HCl in situ (e.g., thionyl chloride, dropwise at 0°C).

-

Esterification: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress. Continue reflux for 2-4 hours or until no more water is collected.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization. If precipitation is slow, a non-polar solvent like diethyl ether can be added as an anti-solvent.

-

Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold diethyl ether to remove excess benzyl alcohol and other impurities.

-

Recrystallization: For higher purity, recrystallize the solid from a suitable solvent system, such as methanol/diethyl ether.

-

Drying: Dry the purified white crystalline solid under vacuum to yield this compound.

Application in Peptide Synthesis

The primary and most critical application of this compound is as a C-terminally protected amino acid for peptide synthesis, predominantly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[6]

The Role of Protecting Groups

-

Benzyl (Bzl) Ester: This group protects the C-terminal carboxylic acid. Its key advantage is its stability to the moderately acidic conditions (e.g., Trifluoroacetic Acid - TFA) used to remove the N-terminal Boc group during each cycle of peptide elongation. It is typically removed at the end of the synthesis using strong acids like anhydrous hydrogen fluoride (HF) or by catalytic hydrogenolysis.[6]

-

Hydrochloride (HCl) Salt: The α-amino group is protonated, forming a stable, crystalline, and easily handleable salt. This protonation serves as a temporary protecting group itself, preventing the amine from acting as a nucleophile until it is intentionally deprotonated just before the coupling step.

Representative Peptide Coupling Protocol

This protocol outlines the steps for coupling a second amino acid (e.g., Boc-L-Ala-OH) to this compound in a solution-phase synthesis.

-

Neutralization (Deprotonation):

-

Rationale: The protonated α-amino group of this compound is not nucleophilic. It must be converted to the free amine to react with the activated carboxyl group of the incoming amino acid.

-

Procedure: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF). Cool the solution in an ice bath (0°C). Add a non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIEA) (1.1 eq), dropwise while stirring. Stir the mixture at 0°C for 15-20 minutes.

-

-

Activation of the Second Amino Acid:

-

Rationale: The carboxylic acid of the incoming amino acid (Boc-L-Ala-OH) must be activated to form a highly reactive intermediate that is susceptible to nucleophilic attack by the tryptophan's free amine.

-

Procedure: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.98 eq), in anhydrous DMF. Add DIEA (2.0 eq) to this solution and stir at room temperature for 5-10 minutes. The solution will typically change color, indicating the formation of the active ester.

-

-

Coupling Reaction:

-

Rationale: The nucleophilic free amine of the D-tryptophan benzyl ester attacks the activated carbonyl of the Boc-L-alanine, forming the new peptide bond.

-

Procedure: Add the activated Boc-L-Ala-OH solution to the flask containing the neutralized H-D-Trp-OBzl. Stir the combined reaction mixture at room temperature for 2-4 hours.

-

-

Monitoring and Work-up:

-

Rationale: It is crucial to monitor the reaction to ensure completion and then to remove excess reagents and by-products.

-

Procedure: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Once complete, dilute the reaction mixture with a solvent like ethyl acetate. Wash the organic layer successively with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-L-Ala-D-Trp-OBzl.

-

}

Workflow for a typical peptide coupling reaction.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care, following established safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. When handling the powder, a dust mask or respirator is recommended to avoid inhalation.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from heat and sources of ignition. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Decomposition: Hazardous thermal decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Conclusion

This compound is a well-established and indispensable reagent in modern synthetic chemistry. Its value is derived from a combination of stability, reactivity, and handling characteristics conferred by the benzyl ester and hydrochloride salt moieties. A thorough understanding of its properties, the rationale behind its synthesis, and the precise control required for its application in peptide coupling are essential for any researcher aiming to construct complex peptide-based molecules. This guide provides the foundational knowledge and practical protocols to enable scientists to utilize this versatile building block with confidence and efficacy.

References

-

U.S. Patent 5,300,651 A, "Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures," issued April 5, 1994.

-

The Royal Society of Chemistry. "Supporting Information" for related tryptophan ester compounds. (Note: This is a representative source for spectroscopic data of similar structures).

-

Chinese Patent CN105037240A, "Preparing method for tryptophan ester hydrochloride," published November 11, 2015.

-

Chinese Patent CN105037240B, "The preparation method of tryptophan esters hydrochloride," issued March 13, 2018.

-

Chinese Patent CN105061283B, "The preparation method of amino-acid benzyl ester hydrochloride," issued November 24, 2017.

-

Chinese Patent CN103435530A, "Preparation method of D-tryptophan lower alcohol ester hydrochloride with high optical purity," published December 11, 2013.

-

BenchChem. "An In-Depth Technical Guide to N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride."

-

Human Metabolome Database. "1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929) for L-Tryptophan."

-

Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) for L-Tryptophan."

-

AAPPTec. "H-D-Trp-OBzl HCl, CAS 22839-16-3."

-

SpectraBase. "D-Tryptophan methyl ester hydrochloride" spectral data.

-

TCI Chemicals. "D-Tryptophan Benzyl Ester Hydrochloride (22839-16-3)."

-

AAPPTec. "Planning a Peptide Synthesis."

-

Chem-Impex. "D-Tryptophan benzyl ester hydrochloride."

-

BenchChem. "A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis."

-

Indian Journal of Chemistry. "Solubilities of Amino Acids in Different Mixed Solvents."

-

BenchChem. "A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis."

-

Sigma-Aldrich. "D-Tryptophan benzyl ester 98% (141595-98-4)."

-

ChemicalBook. "L-Tryptophan(73-22-3) 13C NMR spectrum."

-

Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." Open Access Dissertations. Paper 159.

-

Biosolve. "D-Tryptophan Benzyl Ester Hydrochloride, min 98% (N), 1 gram."

-

AAPPTec. "Solvents for Solid Phase Peptide Synthesis."

-

Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

-

Fields, G. B. (2014). "Introduction to Peptide Synthesis." Current Protocols in Protein Science, 75, 18.1.1–18.1.28.

-

ResearchGate. "Solubility of amino acid (AA) derivatives in DMF, neat green solvents..."

-

ResearchGate. "35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients..."

-

MDPI. "Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling..."

Sources

An In-Depth Technical Guide to H-D-Trp-OBzl.HCl: A Chiral Building Block for Advanced Peptide Synthesis

Abstract

D-Tryptophan benzyl ester hydrochloride (H-D-Trp-OBzl.HCl) is a protected D-amino acid derivative of critical importance in modern medicinal chemistry and peptide science. As the enantiomer of the naturally occurring L-tryptophan, its incorporation into peptide chains offers a strategic advantage for enhancing proteolytic stability, modulating receptor affinity, and improving pharmacokinetic profiles. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, scientific rationale for its use, and field-proven protocols for its application and analysis. The information herein is synthesized to provide both foundational knowledge and actionable methodologies for professionals engaged in peptide-based research and drug development.

Core Molecular Profile

This compound is the hydrochloride salt of the benzyl ester of D-tryptophan. The benzyl (OBzl) group protects the carboxylic acid moiety, while the hydrochloride salt form improves the compound's stability and handling characteristics as a crystalline solid.

Chemical Structure and Formula

The fundamental structure involves the D-enantiomer of tryptophan, where the carboxyl group is esterified with benzyl alcohol.

Caption: Chemical structure of this compound.

-

Molecular Weight: 330.81 g/mol [3]

-

IUPAC Name: benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride[6]

-

Synonyms: D-Tryptophan benzyl ester hydrochloride, H-D-Trp-OBzl HCl[4][7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are vital for experimental design, including solvent selection, reaction temperature, and storage conditions.

| Property | Value | Significance in Research | Source(s) |

| Appearance | White to off-white crystalline powder | Visual indicator of purity. | |

| Melting Point | 215 °C | A sharp melting point is an indicator of high purity. | |

| Optical Rotation | [α]²⁰/D: -32° to -35° (c=1 in DMF) | Confirms the enantiomeric identity (D-form). A crucial QC parameter. | [8] |

| Storage | Store at room temperature. For long-term, 2-8°C is recommended. | Ensures chemical stability and prevents degradation. | [9] |

The Scientific Imperative: Why Use a D-Amino Acid?

The decision to incorporate a D-amino acid like this compound is a strategic design choice, not merely a substitution. Endogenous proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acids.[10] This fundamental principle is the basis for the significant advantages conferred by D-amino acids in therapeutic peptide design.

Enhanced Proteolytic Stability

By introducing a D-amino acid, the peptide backbone becomes unrecognizable to most proteases, rendering the adjacent peptide bonds resistant to cleavage.[4] This drastically increases the peptide's half-life in biological systems, a critical factor for therapeutic efficacy.[10]

Modulation of Biological Activity

The stereochemistry of an amino acid residue profoundly impacts the three-dimensional conformation of a peptide. Replacing an L-amino acid with its D-enantiomer can alter the peptide's folding, which in turn can modulate its binding affinity and selectivity for its target receptor.[1][10] This allows for the fine-tuning of a peptide's pharmacological profile.

Improved Bioavailability

Enhanced stability against enzymatic breakdown directly contributes to improved systemic and oral bioavailability of peptide drugs, as the peptide is less likely to be degraded before reaching its target.[4][10]

Caption: D-amino acid incorporation confers protease resistance.

Experimental Protocols & Methodologies

This compound serves as a foundational building block for solution-phase peptide synthesis (SPPS). The following protocols provide a validated framework for its use and analysis.

Synthesis of this compound

The synthesis is typically achieved via Fischer-Speier esterification of D-Tryptophan with benzyl alcohol, catalyzed by an acid, followed by salt formation. A common laboratory-scale method utilizes thionyl chloride, which conveniently generates HCl in situ.

Sources

- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 3. peptide.com [peptide.com]

- 4. lifetein.com [lifetein.com]

- 5. researchgate.net [researchgate.net]

- 6. glpbio.cn [glpbio.cn]

- 7. glpbio.cn [glpbio.cn]

- 8. chemwhat.com [chemwhat.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of H-D-Trp-OBzl.HCl

Introduction: The Structural Elucidation of a Key Synthetic Building Block

D-Tryptophan benzyl ester hydrochloride (H-D-Trp-OBzl.HCl) is a protected form of the non-proteinogenic amino acid D-tryptophan, a crucial chiral building block in synthetic organic chemistry and drug development.[1][2] Its applications are diverse, ranging from peptide synthesis to the development of novel pharmaceutical agents targeting neurological pathways.[1] Accurate structural confirmation and purity assessment are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data of this compound. We will delve into the causality behind experimental choices, provide validated protocols for data acquisition, and offer a detailed interpretation of the spectral features, grounded in established principles of NMR spectroscopy.

PART 1: Foundational Principles & Experimental Design

The Molecule: Structure and-NMR-Relevant Sites

This compound possesses a molecular formula of C₁₈H₁₈N₂O₂·HCl and a molecular weight of 330.81 g/mol .[3][4] The structure contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. Understanding this structure is the first step in spectral assignment.

To facilitate a clear discussion, the following IUPAC-consistent numbering scheme is adopted for the D-tryptophan and benzyl ester moieties.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of H-D-Trp-OBzl.HCl

This guide provides a comprehensive technical overview for the mass spectrometric analysis of D-Tryptophan benzyl ester hydrochloride (H-D-Trp-OBzl.HCl), a protected amino acid derivative critical in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who require robust analytical methodologies for the characterization and quality control of such compounds.

Introduction: The Analytical Imperative for Protected Amino Acids

Protected amino acids, such as this compound, are fundamental building blocks in the solid-phase synthesis of peptides and peptidomimetics. The benzyl ester (OBzl) protects the carboxylic acid moiety of D-tryptophan, allowing for controlled peptide bond formation. The hydrochloride salt enhances the compound's stability and solubility. Accurate and precise analytical characterization is paramount to ensure the identity, purity, and stability of this raw material, as any impurities can have cascading effects on the final peptide product's efficacy and safety.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for the analysis of these molecules.[1] Its high sensitivity and selectivity, combined with the ability to provide detailed structural information, make it an indispensable tool.[2] This guide will delve into the practical and theoretical considerations for developing and executing a rigorous mass spectrometry-based analytical workflow for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.

| Property | Value | Source |

| Chemical Formula | C18H19ClN2O2 | |

| Molecular Weight | 330.81 g/mol | |

| Monoisotopic Mass | 330.1135 g/mol | Calculated |

| Structure | D-Tryptophan with a benzyl ester protecting the carboxylic acid. | N/A |

| Form | Hydrochloride salt |

The presence of a primary amine, an indole ring, and a benzyl ester functional group will dictate its behavior in the mass spectrometer, particularly its ionization and fragmentation patterns.

Experimental Workflow: A Step-by-Step Guide

The following sections detail a robust workflow for the analysis of this compound, from sample preparation to data interpretation.

Sample and Standard Preparation

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent system, free from interfering substances, at an appropriate concentration.

Protocol:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water. This mixture provides a good balance of polarity to ensure solubility.

-

Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same 50:50 acetonitrile/water mixture. This concentration is typically suitable for initial method development with modern ESI-MS instruments.

-

Mobile Phase Compatibility: For LC-MS analysis, the final dilution should ideally be made in the initial mobile phase composition to ensure good peak shape. For direct infusion, the 50:50 acetonitrile/water with 0.1% formic acid is a good starting point. The addition of formic acid is crucial for promoting protonation and enhancing ionization efficiency in positive ion mode.[3]

Mass Spectrometry Analysis: ESI-MS and MS/MS

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound.[4] It is a "soft" ionization method that typically produces intact protonated molecular ions, [M+H]+.

The initial step is to acquire a full scan mass spectrum to identify the protonated molecular ion.

Instrument Parameters (Typical Starting Points for a Quadrupole MS):

| Parameter | Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The primary amine is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process.[5] |

| Cone Voltage | 20 - 40 V | A slight increase can promote in-source fragmentation for structural confirmation. |

| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte ions. |

| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates solvent evaporation. |

| Scan Range | m/z 50 - 500 | Covers the expected molecular ion and potential fragments. |

Expected Observation:

The primary ion observed will be the protonated molecule, [M+H]+. Since the compound is a hydrochloride salt, the 'M' in this case refers to the free base (D-Tryptophan benzyl ester).

-

Molecular Formula of Free Base: C18H18N2O2

-

Monoisotopic Mass of Free Base: 294.1368 u

-

Expected [M+H]+: 295.1441 m/z

Tandem mass spectrometry (MS/MS) is employed to fragment the precursor ion (the [M+H]+ ion) to generate characteristic product ions, which serve as a fingerprint for the molecule's structure. This is achieved through collision-induced dissociation (CID).

Workflow for MS/MS:

-

Precursor Ion Selection: The mass spectrometer is set to isolate the [M+H]+ ion at m/z 295.1.

-

Collision-Induced Dissociation (CID): The isolated ions are passed into a collision cell filled with an inert gas (e.g., argon). Increasing the collision energy imparts internal energy to the ions, causing them to fragment at their weakest bonds.

-

Product Ion Scanning: The resulting fragment ions are scanned in the second mass analyzer to produce the MS/MS spectrum.

Predicted Fragmentation Pathway

Based on the known fragmentation patterns of amino acid esters and tryptophan derivatives, a logical fragmentation pathway for this compound can be predicted.[6][7]

Caption: Predicted MS/MS fragmentation pathway of this compound.

Explanation of Key Fragments:

-

m/z 187.1: This fragment likely arises from the loss of benzyl alcohol (108 u) from the precursor ion. This is a common fragmentation pathway for benzyl esters.

-

m/z 173.1: This corresponds to the loss of the entire benzyl ester group as a radical and carbon monoxide (119 u), leaving the protonated D-tryptophan backbone.

-

m/z 91.1: The highly stable benzyl cation is a very common fragment observed from compounds containing a benzyl group.[8]

-

m/z 116.1: A characteristic fragment of the tryptophan indole ring.

LC-MS Method for Purity Assessment

For quantitative analysis and impurity profiling, coupling liquid chromatography to the mass spectrometer is essential. A reversed-phase HPLC method is generally suitable.

LC Parameters:

| Parameter | Setting |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

This method provides a good starting point and should be validated for linearity, accuracy, precision, and limits of detection and quantification according to relevant guidelines.[3]

Data Interpretation and System Validation

-

Identity Confirmation: The presence of the [M+H]+ ion at m/z 295.1 in the full scan spectrum and the key fragment ions in the MS/MS spectrum confirms the identity of this compound.

-

Purity Analysis: The peak area of the analyte in the LC-MS chromatogram relative to the total area of all detected peaks provides an estimate of purity.

-

Impurity Identification: Unknown peaks in the chromatogram can be tentatively identified by examining their mass spectra and fragmentation patterns.

-

Self-Validation: The robustness of the method is demonstrated by consistent retention times, peak shapes, and mass spectral data across multiple injections. The use of a well-characterized reference standard is crucial for system suitability and validation.

Conclusion

The mass spectrometric analysis of this compound is a powerful and essential tool for ensuring its quality and suitability for downstream applications in drug development and peptide synthesis. A systematic approach, beginning with an understanding of the molecule's properties, followed by logical method development using ESI-MS and MS/MS, and culminating in a validated LC-MS workflow, will provide reliable and comprehensive characterization. The predicted fragmentation pathway outlined in this guide serves as a valuable reference for data interpretation and structural confirmation.

References

-

Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292–2300. [Link]

-

European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Mazzarino, M., Calvaresi, V., de la Torre, X., Sebastianelli, C., & Botrè, F. (n.d.). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Recent Advances in Doping Analysis, (22). [Link]

-

Aapptec. (n.d.). H-D-Trp-OBzl HCl. [Link]

-

ChemWhat. (n.d.). H-D-TRP-OBZL HCL CAS#: 22839-16-3. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Wang, R., Li, L., & Li, L. (2015). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. [Link]

-

Doneanu, A., Chen, W., & Antonopoulos, A. (2017). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. PMC. [Link]

Sources

- 1. Hydrogen chloride [webbook.nist.gov]

- 2. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 5. lcms.cz [lcms.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

H-D-Trp-OBzl.HCl as a D-tryptophan derivative

An In-depth Technical Guide to H-D-Trp-OBzl.HCl: A Core Building Block in Peptide Chemistry

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound (D-Tryptophan benzyl ester hydrochloride). We will delve into the fundamental principles governing its use, detailed methodologies for its synthesis and application, and robust analytical techniques for its characterization. The focus is not merely on procedural steps but on the underlying chemical logic that informs its strategic use in modern peptide science.

The Strategic Imperative for Protected Amino Acids: The Case of Tryptophan

Peptide synthesis is a precise, stepwise construction of amide bonds between amino acids.[1] However, amino acids are multifunctional molecules, possessing at a minimum a reactive α-amino group and an α-carboxyl group, with many also containing reactive side chains.[2] The indole ring of tryptophan, for instance, is susceptible to oxidation and modification during the acidic conditions often used for cleavage in peptide synthesis.[3][4]

To ensure the orderly and specific formation of the desired peptide sequence, "protecting groups" are employed. These are temporary chemical modifications that mask a reactive functional group, rendering it inert to specific reaction conditions.[1][] An ideal protecting group strategy is defined by:

-

Ease of Introduction and Removal: The group should be attached and detached in high yield with minimal side reactions.[1]

-

Stability: It must remain intact throughout the peptide chain assembly.[1]

-

Orthogonality: In complex syntheses, different protecting groups should be removable under distinct, non-interfering conditions.[1]

This compound is a classic example of a C-terminally protected amino acid. Here, the carboxylic acid of D-tryptophan is masked as a benzyl ester (OBzl). This protection is critical as it allows the free α-amino group to act as a nucleophile in a peptide coupling reaction without the risk of self-polymerization.[6] The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base.[6][7]

Physicochemical and Structural Characteristics

This compound is a white to off-white solid building block used extensively in solution-phase and solid-phase peptide synthesis.[6][8] Its core utility stems from the specific attributes of the benzyl ester protecting group.

| Property | Value | Significance in Research & Development | Source(s) |

| CAS Number | 22839-16-3 | Unique identifier for regulatory and procurement purposes. | [9][10] |

| Molecular Formula | C₁₈H₁₉ClN₂O₂ | Defines the elemental composition. | [9] |

| Molecular Weight | 330.81 g/mol | Critical for accurate stoichiometric calculations in synthesis. | [9] |

| Melting Point | ~215 °C | An indicator of purity; a sharp melting point suggests high purity. | [9] |

| Optical Rotation | [α]²⁰/D ~ -32° (c=1 in DMF) | Confirms the D-enantiomeric configuration, which is crucial for stereospecific synthesis. | [9][11] |

| Appearance | White to off-white solid/powder | General physical characteristic for quality control. | [8] |

Structural Visualization

The diagram below illustrates the key components of the molecule.

Caption: Key functional components of the this compound molecule.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via Fischer esterification of D-tryptophan with benzyl alcohol, using an acid catalyst. Thionyl chloride (SOCl₂) is a highly effective reagent as it reacts with benzyl alcohol to generate HCl in situ, which catalyzes the esterification, and also acts as a dehydrating agent to drive the reaction to completion.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

D-Tryptophan (1.0 eq)

-

Anhydrous Benzyl Alcohol (5-10 eq)

-

Thionyl Chloride (SOCl₂) (1.2 eq)

-

Anhydrous Diethyl Ether or Diisopropyl Ether

-

Round-bottom flask, magnetic stirrer, ice bath, drying tube

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend D-tryptophan (1.0 eq) in anhydrous benzyl alcohol (5-10 eq).

-

Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring. This is critical to control the exothermic reaction with thionyl chloride.

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the cooled suspension over 30-60 minutes. The reaction generates HCl gas and is exothermic; this step must be performed in a well-ventilated fume hood .

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the D-tryptophan spot.

-

Product Precipitation: Once the reaction is complete, add the reaction mixture to a larger volume of cold, anhydrous diethyl ether (or diisopropyl ether) with vigorous stirring. The product will precipitate as a white solid.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with several portions of anhydrous ether to remove excess benzyl alcohol and other impurities.

-

Drying: Dry the resulting white crystalline solid under vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Application in Peptide Synthesis

The primary application of this compound is as a C-terminal starting material in peptide synthesis, particularly in solution-phase synthesis or for the preparation of peptide fragments to be used in convergent synthesis strategies.

Core Causality: The Neutralization and Coupling Step

Before it can participate in a coupling reaction, the hydrochloride salt must be neutralized to liberate the free α-amino group, which is the active nucleophile.[7] This is typically achieved by adding a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[7][12] Once neutralized, the free amine of D-tryptophan benzyl ester can attack the activated carboxyl group of the incoming N-protected amino acid (e.g., an Fmoc- or Boc-protected amino acid) to form a new peptide bond.

Experimental Protocol: Dipeptide Formation

This protocol outlines the coupling of Fmoc-L-Alanine to this compound to form Fmoc-Ala-D-Trp-OBzl.

Materials:

-

This compound (1.0 eq)

-

Fmoc-L-Ala-OH (1.0 eq)

-

HBTU (0.98 eq) or a similar coupling agent

-

DIEA (3.0 eq total)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Amine Neutralization: Dissolve this compound (1.0 eq) in anhydrous DMF. Add DIEA (1.1 eq) and stir for 15-20 minutes at room temperature to generate the free amine.

-

Carboxyl Activation: In a separate flask, dissolve Fmoc-L-Ala-OH (1.0 eq) and the coupling agent HBTU (0.98 eq) in DMF. Add DIEA (2.0 eq) to this solution and stir for 5-10 minutes. This forms the activated ester, a highly reactive intermediate.

-

Coupling Reaction: Add the activated Fmoc-L-Ala-OH solution to the flask containing the neutralized D-tryptophan benzyl ester.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor for completion by HPLC or TLC.

-

Workup and Purification: Once complete, dilute the reaction mixture with a solvent like ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine to remove excess reagents and byproducts. Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.[7]

Logical Diagram of the Coupling Reaction

Caption: Logical flow of a standard peptide coupling reaction.

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount for its successful use in synthesis. A multi-technique approach provides a self-validating system for quality control.[13][14]

Analytical Workflow

Caption: A comprehensive analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing purity.[15][16] A reversed-phase method is typically used.

-

Principle: Separates the compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

-

Expected Result: A single major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks detected (e.g., at 220 nm or 280 nm for the indole ring).[14]

-

Protocol Snippet:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient, e.g., 5% to 95% B over 20 minutes.

-

Detection: UV at 220 nm.

-

Mass Spectrometry (MS)

MS confirms the molecular identity by measuring the mass-to-charge ratio (m/z) of the ionized molecule.[14][17]

-

Principle: The sample is ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated by their m/z.

-

Expected Result: For this compound, in positive ion mode (ESI+), the expected primary ion is the molecular ion [M+H]⁺ corresponding to the free base (C₁₈H₁₈N₂O₂).

-

Calculated Mass of Free Base: 294.35 g/mol

-

Expected m/z for [M+H]⁺: 295.14

-

-

Significance: This provides unambiguous confirmation of the molecular weight, distinguishing it from starting materials or potential side products.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the chemical structure, confirming the presence of all key functional groups.[18][19]

-

Principle: Measures the magnetic properties of atomic nuclei (specifically, protons) to elucidate the structure of a molecule.

-

Expected Signals for this compound (in a solvent like DMSO-d₆):

-

Aromatic Protons (Indole Ring): Multiple signals between ~7.0-7.8 ppm.

-

Aromatic Protons (Benzyl Group): A multiplet around ~7.3 ppm.

-

Benzyl CH₂: A characteristic singlet around ~5.2 ppm.

-

Alpha-Proton (α-CH): A multiplet around ~4.5 ppm.

-

Beta-Protons (β-CH₂): Two multiplets around ~3.3-3.5 ppm.

-

Amine Protons (NH₃⁺): A broad signal, typically downfield (>8.0 ppm).

-

-

Significance: NMR confirms the successful esterification (presence of benzyl signals) and the integrity of the tryptophan structure.[20]

Conclusion

This compound is more than just a chemical reagent; it is a foundational tool that enables the precise and controlled synthesis of D-tryptophan-containing peptides. Its utility is rooted in the principles of protecting group chemistry, where the benzyl ester provides robust protection for the C-terminus while the hydrochloride salt form ensures stability and handleability. For the research and drug development professional, a thorough understanding of its synthesis, application logic, and analytical validation is not merely academic—it is a prerequisite for the successful development of novel peptide-based therapeutics and research probes. By employing the validated protocols and analytical cross-verification methods detailed in this guide, scientists can proceed with confidence in the quality of their starting materials, which is the bedrock of reproducible and reliable science.

References

-

SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]

- Google Patents. (1994). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

-

ChemWhat. (n.d.). H-D-TRP-OBZL HCL CAS#: 22839-16-3. Retrieved from [Link]

-

Brimble, M. A., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(42), 8474-8483. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Shui, L. (2000). Synthesis of Tryptophan and Tyrosine Derivatives. LSU Scholarly Repository. Retrieved from [Link]

-

Zhang, W., et al. (2024). Clickable tryptophan modification for late-stage diversification of native peptides. Science Advances, 10(28). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Amini, E., et al. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 89(17), 9140-9147. Retrieved from [Link]

-

LookChem. (n.d.). Cas 62147-27-7,H-HYP-OBZL HCL. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Synthesis Reagents. Retrieved from [Link]

-

International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

-

Chen, H., et al. (2014). Synthesis and biological evaluation of a novel class of β-carboline derivatives. New Journal of Chemistry, Electronic Supplementary Information. Retrieved from [Link]

-

International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: H-Gly-OBzl HCl. Retrieved from [Link]

-

Wąs-Gubała, J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7179. Retrieved from [Link]

-

ResearchGate. (2025). Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. Retrieved from [Link]

-

Rogowska, K., et al. (2021). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. Retrieved from [Link]

-

Hwang, T.-L., et al. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 27(1), 273. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. chemwhat.com [chemwhat.com]

- 10. peptide.com [peptide.com]

- 11. echemi.com [echemi.com]

- 12. rsc.org [rsc.org]

- 13. ijsra.net [ijsra.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy [mdpi.com]

Role of hydrochloride salt in amino acid stability

An In-Depth Technical Guide: The Role of Hydrochloride Salt in Amino Acid Stability

Authored by: Gemini, Senior Application Scientist

Abstract

Amino acids are the fundamental building blocks of proteins and peptides and are critical components in pharmaceutical formulations, from active pharmaceutical ingredients (APIs) to excipients in biologic drug products.[] Their inherent chemical nature, however, presents significant stability challenges. Conversion to a hydrochloride (HCl) salt is a ubiquitous and highly effective strategy employed in research and drug development to mitigate these challenges. This guide provides a detailed examination of the mechanisms by which hydrochloride salt formation enhances the stability of amino acids. We will explore the fundamental chemistry, the impact on key physicochemical properties, and the practical applications of this essential chemical modification.

The Fundamental Chemistry of Amino Acids: A Basis for Instability

At the heart of an amino acid's function and instability are its two primary functional groups: a basic amino group (-NH₂) and an acidic carboxyl group (-COOH). In physiological or neutral pH solutions, these groups exist in an ionized state, forming a zwitterion with a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻).

While the zwitterionic form is crucial for biological function, the presence of a nucleophilic free amine and a carboxyl group makes the amino acid susceptible to various degradation pathways, including:

-

Maillard Reaction: The amino group can react with reducing sugars, a common excipient, leading to discoloration and degradation.

-

Oxidative Deamination: The removal of the amino group is a critical first step in many amino acid degradation pathways.[2][3]

-

Decarboxylation: Loss of the carboxyl group can be initiated by heat or other stress factors.

-

Intermolecular Reactions: Aggregation and peptide bond formation can occur, particularly at high concentrations or during storage.

These degradation pathways compromise the purity, potency, and safety of amino acid-containing products, making stability enhancement a critical objective.

The Strategic Intervention: Hydrochloride Salt Formation

The formation of a hydrochloride salt is an acid-base reaction where the basic amino group of the amino acid is protonated by hydrochloric acid. This converts the neutral or zwitterionic amino acid into a positively charged ammonium salt with a chloride counter-ion.[4][5]

This seemingly simple conversion has profound consequences for the molecule's stability by fundamentally altering its physicochemical properties.

Caption: Workflow for a comparative amino acid stability study.

Step-by-Step Protocol:

-

Initial Analysis (T=0):

-

Accurately weigh approximately 10 mg of both L-Lysine and L-Lysine HCl into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with the mobile phase.

-

Analyze via HPLC to determine the initial purity and chromatographic profile.

-

-

Stability Sample Preparation:

-

Place approximately 1 g of each solid sample into separate, uncapped glass vials.

-

Place the vials into a stability chamber set to 40°C and 75% relative humidity (RH).

-

-

Timepoint Pulls:

-

At specified intervals (e.g., 1, 2, and 4 weeks), remove an aliquot of approximately 50 mg from each vial for analysis.

-

-

HPLC Analysis:

-

Method: Use a stability-indicating HPLC method.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: 98:2 Water:Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Procedure: Prepare samples from the stability pulls as described in Step 1 and inject them into the HPLC system.

-

-

Data Analysis:

-

For each timepoint, calculate the purity of the amino acid by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Identify and quantify any new peaks, which represent degradation products.

-

Compare the rate of degradation for the free base versus the hydrochloride salt.

-

Conclusion for the Practitioner

For researchers, scientists, and drug development professionals, understanding the role of hydrochloride salt formation is not merely academic; it is a fundamental tool for practical problem-solving. The conversion of an amino acid to its hydrochloride salt is a strategic decision that directly enhances chemical and physical stability, improves handling characteristics, and can increase bioavailability. [6][7][8]By blocking the reactive amino group, increasing solubility, controlling pH, and promoting a stable solid form, the hydrochloride salt provides a robust foundation for developing safe, effective, and stable pharmaceutical products. This guide underscores the causality behind this choice, providing the technical rationale needed to justify its application in formulation development and research.

References

- Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?

- Slideshare.

- UT Health San Antonio. Metabolism of Amino Acids.

- Zhang, R., et al. (2007). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.

- Biology LibreTexts. (2025). 18.

- Basicmedical Key. (2022).

- Chemistry LibreTexts. (2022). 10.

- ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?

- PubMed. (2020).

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability.

- ResearchGate. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles | Request PDF.

- PubMed. (1982). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid.

- ACS Publications. (2005). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species.

- PubMed. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species.

- PubMed. (2015). Mechanism of chemical activation of sodium chloride in the presence of amino acids.

- BOC Sciences. Amino Acids for Pharmaceutical Excipients.

- Reddit. (2017). Amino Acid Freebase vs. HCl Salt.

- Chemistry Stack Exchange. (2018). glycine hydrochloride salt how I can get it.

- YouTube. (2022).

- Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.

- Semantic Scholar.

- Shimadzu. Analytical Methods for Amino Acids.

- British Journal of Nutrition. (2012). Standardised methods for amino acid analysis of food.

- SciTechnol. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin.

- Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids.

Sources

Methodological & Application

Application Notes & Protocols: Solution-Phase Peptide Synthesis Using H-D-Trp-OBzl.HCl

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of H-D-Trp-OBzl.HCl (D-Tryptophan benzyl ester hydrochloride) in solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS). We delve into the core principles, provide detailed, field-tested protocols, and explain the scientific rationale behind key experimental choices. This guide is designed to be a self-validating system, offering insights from fundamental reaction mechanisms to final product characterization and troubleshooting, ensuring a robust and reproducible workflow.

Introduction: The Strategic Value of Solution-Phase Synthesis

While solid-phase peptide synthesis (SPPS) has revolutionized the field, particularly for long and complex sequences, classical solution-phase synthesis remains a powerful and indispensable strategy.[1] Its primary advantages lie in scalability and cost-effectiveness for producing large quantities of shorter peptides.[2] Unlike SPPS, where impurities can accumulate on the resin, LPPS allows for the isolation and purification of intermediate fragments after each coupling step, often leading to a purer final product.[3][4] This makes it an ideal choice for the industrial production of peptide-based active pharmaceutical ingredients (APIs).

The selection of building blocks is critical to the success of any synthesis. This compound is a key starting material for incorporating a D-tryptophan residue at the C-terminus or within a peptide sequence. The strategic inclusion of D-amino acids can significantly enhance a peptide's therapeutic potential by increasing its resistance to enzymatic degradation and modulating its conformational properties.

Component Analysis of this compound:

-

D-Tryptophan: The D-enantiomer is used to confer proteolytic stability to the resulting peptide.

-

Benzyl Ester (-OBzl): This serves as a robust protecting group for the C-terminal carboxylic acid, preventing it from participating in the coupling reaction. It is stable under the conditions used for N-α-deprotection (e.g., mild acid for Boc, base for Fmoc) and is typically removed at the final stage via hydrogenolysis.

-

Hydrochloride (.HCl): The hydrochloride salt enhances the compound's stability and crystallinity, making it easier to handle and store. However, the amino group must be neutralized to its free base form immediately before the coupling reaction to render it nucleophilic.[5]

Core Principles & Mechanistic Rationale

A successful peptide synthesis hinges on the precise and sequential formation of amide (peptide) bonds. This is achieved through a carefully orchestrated strategy of protecting and deprotecting reactive functional groups.[6]

Orthogonal Protection Strategy

The foundation of modern peptide synthesis is the use of orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting other protecting groups.[7]

-

N-α-Protection: The amino group of the incoming amino acid (the "N-terminal" partner) must be temporarily blocked to prevent self-polymerization. The two most common groups are:

-

C-Terminal Protection: The carboxyl group of the "C-terminal" partner (in this case, this compound) is protected as an ester. The benzyl ester is stable to both the acidic conditions of Boc removal and the basic conditions of Fmoc removal, making it compatible with both strategies.

The Coupling Reaction: Activating the Carboxyl Group

Peptide bond formation is a condensation reaction that requires activation of the carboxylic acid of the N-protected amino acid to make it susceptible to nucleophilic attack by the free amino group of this compound.[12][13] This is facilitated by coupling reagents.

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) , are widely used in solution-phase synthesis.[14] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. To mitigate these side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[13][15] HOBt traps the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization and reacts cleanly with the amine component.[16]

The byproduct of DCC-mediated coupling, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and conveniently precipitates out of the reaction mixture, simplifying purification.[14][15]

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

Materials, Reagents, and Equipment

Reagents & Chemicals

| Reagent | Grade | Supplier Recommendation | Notes |

| This compound | Peptide Synthesis | AAPPTec, ChemPep | Store in a cool, dry place. |

| N-α-Boc-protected Amino Acid | Peptide Synthesis | Bachem, Sigma-Aldrich | Choose the desired amino acid for coupling. |

| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Sigma-Aldrich, Acros | Moisture sensitive. Handle in a well-ventilated fume hood. |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Oakwood Chemical | Anhydrous grade is crucial for high coupling efficiency. |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Sigma-Aldrich | Redistill before use for best results. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Use from a solvent purification system or from a sealed bottle. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Use from a solvent purification system or from a sealed bottle. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For work-up and extraction. |

| 4M HCl in 1,4-Dioxane | Synthesis Grade | Sigma-Aldrich | For Boc deprotection. Corrosive and moisture sensitive. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution for work-up. |

| 1M Hydrochloric Acid (HCl) | ACS Grade | - | Aqueous solution for work-up. |

| Brine (Saturated NaCl) | ACS Grade | - | Aqueous solution for work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying organic layers. |

Equipment

-

Round-bottom flasks and standard glassware

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

-

High-vacuum pump

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and development chamber

-

UV lamp for TLC visualization

-

Analytical balance

-

pH paper or meter

Detailed Experimental Protocols

The following protocols describe a single coupling cycle to synthesize a protected dipeptide, Boc-AA-D-Trp-OBzl, where "AA" is any proteinogenic amino acid.

Caption: Workflow for one cycle of solution-phase peptide synthesis.

Protocol 1: Neutralization of this compound

Causality: The amino group of the starting material is protonated as a hydrochloride salt, rendering it non-nucleophilic. It must be converted to the free amine using a non-nucleophilic base before it can attack the activated carboxyl group.

-

To a round-bottom flask, add this compound (1.0 eq.).

-

Dissolve/suspend the solid in anhydrous DCM (approx. 10 mL per mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) dropwise while stirring.

-

Stir the mixture at 0 °C for 15-20 minutes. The resulting solution/suspension containing the free amine is used directly in the next step.

Protocol 2: DCC/HOBt Coupling Reaction

Causality: This protocol activates the carboxylic acid of the N-protected amino acid and facilitates the formation of the peptide bond while suppressing racemization.[13][15]

-

In a separate flask, dissolve the N-α-Boc-amino acid (1.05 eq.) and HOBt (1.1 eq.) in a minimal amount of anhydrous DMF and add it to the neutralized H-D-Trp-OBzl solution from Protocol 1.

-

In another flask, dissolve DCC (1.1 eq.) in anhydrous DCM (approx. 2 mL per mmol).

-

Add the DCC solution dropwise to the main reaction mixture at 0 °C over 10-15 minutes. A white precipitate (DCU) will begin to form.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 DCM/Methanol eluent system) by observing the consumption of the starting amino acid.

Protocol 3: Work-up and Purification

Causality: The work-up is designed to remove the insoluble DCU byproduct, unreacted starting materials, and residual coupling reagents through filtration and a series of aqueous extractions.[17]

-

After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of DCU.

-

Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1M HCl (2 x volume of organic layer) - Removes excess DIPEA and any unreacted amine.

-

Saturated NaHCO₃ solution (2 x volume of organic layer) - Removes excess HOBt and unreacted N-Boc-amino acid.

-

Brine (1 x volume of organic layer) - Removes residual water.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude protected dipeptide.

-

The crude product can be further purified if necessary by recrystallization (e.g., from EtOAc/hexanes) or flash column chromatography on silica gel.

Protocol 4: N-Terminal Boc Deprotection

Causality: To elongate the peptide chain, the N-terminal Boc group must be removed to expose the free amine for the next coupling cycle. This is achieved under acidic conditions that do not cleave the C-terminal benzyl ester.[8]

-

Dissolve the purified Boc-AA-D-Trp-OBzl in a minimal amount of DCM (optional, for solubility).

-

Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents or a 1:1 v/v mixture with the DCM solution).

-

Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by TLC.

-

Remove the solvent and excess HCl in vacuo.

-

The resulting solid is the hydrochloride salt of the dipeptide ester (H-AA-D-Trp-OBzl.HCl), which can be triturated with cold diethyl ether to afford a fine powder and used in the next coupling cycle starting from Protocol 1.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized peptide at each stage is paramount.[18] A suite of analytical techniques should be employed.[19][20]

-

Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of the final and intermediate products.[21][22] A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA) is typically used.[23]

-

Mass Spectrometry (MS): Provides definitive confirmation of the product's identity by determining its molecular weight.[18][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the peptide and check for the presence of impurities or residual protecting groups.[18]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Yield | 1. Incomplete neutralization of this compound.2. Moisture in reagents/solvents.3. Insufficient activation (degraded DCC/HOBt).4. Steric hindrance from bulky amino acids. | 1. Ensure sufficient base (1.1 eq. DIPEA) is used and allowed to stir before coupling.2. Use anhydrous solvents and reagents. Perform reaction under an inert atmosphere (N₂ or Ar).3. Use fresh, high-quality coupling reagents.4. Increase reaction time, slightly increase temperature (e.g., to 40 °C), or switch to a more potent coupling reagent like HATU. |

| Racemization | 1. Excess base or prolonged exposure to base.2. High reaction temperature.3. Omission of HOBt additive. | 1. Use a hindered base like DIPEA or 2,4,6-collidine. Avoid excess base.2. Maintain reaction temperature at 0 °C during the addition of DCC and allow it to warm slowly.3. Always use HOBt or a similar additive with carbodiimide coupling.[15] |

| Product is an Oil | 1. Presence of residual solvents or impurities.2. The peptide sequence is inherently non-crystalline. | 1. Ensure thorough drying under high vacuum. Purify via flash chromatography.2. Triturate with a non-polar solvent (e.g., cold diethyl ether or hexanes) to induce precipitation. Proceed to the next step even if it remains an oil, after confirming identity and purity. |

| Incomplete Deprotection | 1. Insufficient deprotection reagent or time.2. Scavenging of acid by the tryptophan indole ring. | 1. Increase the reaction time for Boc removal or use a larger excess of the acidic solution.2. While less of an issue with Boc, for final TFA cleavage of side chains, always include scavengers like triisopropylsilane (TIS) to protect the Trp residue. |

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

This compound: May cause skin, eye, and respiratory tract irritation. Avoid inhalation of dust.[24][25]

-

DCC: A potent skin sensitizer and allergen. Avoid all contact with skin.

-

4M HCl in Dioxane / TFA: Highly corrosive and toxic. Causes severe burns. Handle with extreme care in a fume hood.[26]

-

DIPEA: Corrosive and flammable liquid.

-

Organic Solvents (DCM, DMF): Volatile and potentially toxic. Minimize exposure.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[24][26][27] Dispose of chemical waste in accordance with local environmental regulations.

References

-

Neuland Labs. (2013). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Neuland Labs. [Link]

-

Wang, P. et al. (2017). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Institutes of Health. [Link]

-

Jadhav, S. et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

-

JPT Peptide Technologies. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. JPT Peptide Technologies. [Link]

-

Jadhav, S. et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

-

Iris Biotech. Optimizing Peptide Coupling: Key Techniques. Iris Biotech. [Link]

-

Nordsci. (2024). Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. Nordsci. [Link]

-

Góngora-Benítez, M. et al. (2013). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. [Link]

-

AAPPTec. MSDS - Safety Data Sheet for H-Trp-OBzl HCl. AAPPTec. [Link]

-

Isbrandt, T. et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

-

Slideshare. Solution phase peptide synthesis. Slideshare. [Link]

-

Wang, P. et al. (2017). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications (RSC Publishing). [Link]

-

Waters Corporation. Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

-

Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]

-

Wikipedia. Peptide synthesis. Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

-

Legowska, A. et al. (2020). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. [Link]

-

Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. [Link]

-

GenScript. (2024). The Role of HPLC Analysis in Peptide Characterization. GenScript. [Link]

-

Cistrone, P. et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Combinatorial Science. [Link]

-

AAPPTec. Coupling Reagents. AAPPTec. [Link]

-

ResearchGate. (2016). How can I remove Fmoc from solution phase peptide? ResearchGate. [Link]

-

AAPPTec. Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

AAPPTec. H-D-Trp-OBzl HCl, CAS 22839-16-3. AAPPTec. [Link]

-

AAPPTec. Standard Coupling Procedures. AAPPTec. [Link]

-

The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. [Link]

-

Imada, Y. et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. PubMed Central. [Link]

-

Omizzolo. Solid-phase peptide synthesis introduction. Omizzolo. [Link]

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]

- 3. bachem.com [bachem.com]

- 4. Solution phase peptide synthesis | PPTX [slideshare.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chempep.com [chempep.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]